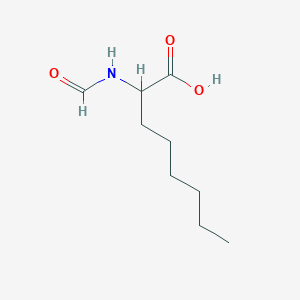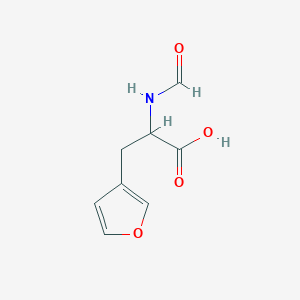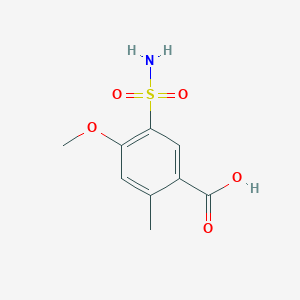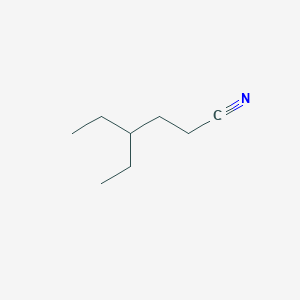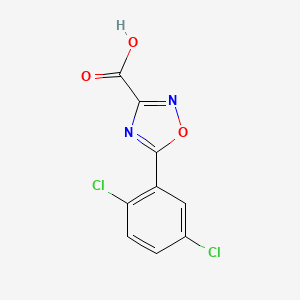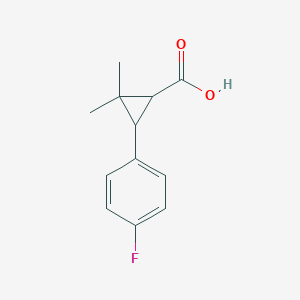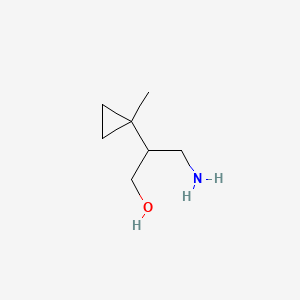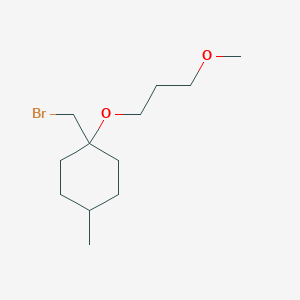
1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane is an organic compound that belongs to the class of cyclohexane derivatives. This compound features a bromomethyl group, a methoxypropoxy group, and a methyl group attached to a cyclohexane ring. Such compounds are often of interest in organic synthesis and various industrial applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Bromomethylation: The bromomethyl group can be introduced by reacting the cyclohexane derivative with bromomethane in the presence of a base.
Methoxypropoxylation: The methoxypropoxy group can be introduced through a nucleophilic substitution reaction using 3-methoxypropyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane can undergo various types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxypropoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or ethers.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Methylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane depends on its specific application:
Chemical Reactions: Acts as a substrate in nucleophilic substitution, oxidation, and reduction reactions.
Biological Systems: May interact with enzymes or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(Bromomethyl)-4-methylcyclohexane: Lacks the methoxypropoxy group, leading to different reactivity and applications.
1-(Chloromethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and chemical properties.
Propiedades
Fórmula molecular |
C12H23BrO2 |
|---|---|
Peso molecular |
279.21 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane |
InChI |
InChI=1S/C12H23BrO2/c1-11-4-6-12(10-13,7-5-11)15-9-3-8-14-2/h11H,3-10H2,1-2H3 |
Clave InChI |
YLXUDJQJIXLUFH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(CBr)OCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B15323995.png)
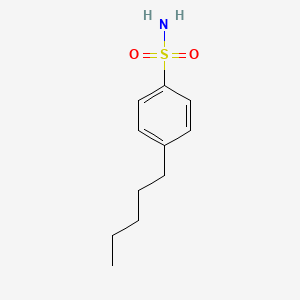
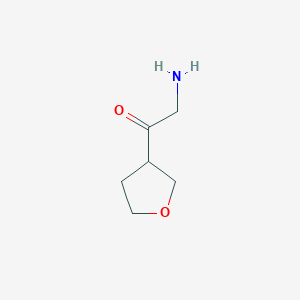

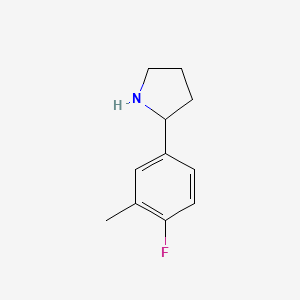
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride](/img/structure/B15324033.png)
![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)
